N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE
Overview
Description
N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE is a compound that features a tetrahydroisoquinoline moiety, which is a significant structural motif in various natural products and therapeutic lead compounds . This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE typically involves the functionalization of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) . Another approach involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the carbonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can lead to the formation of isoquinoline derivatives .
Scientific Research Applications
N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various alkaloids and bioactive molecules.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and other diseases.
Industry: The compound is used in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An alternative scaffold with potential therapeutic applications.
Isoquinoline Alkaloids: A large group of natural products with diverse biological activities.
Uniqueness
N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE is unique due to its specific functionalization of the tetrahydroisoquinoline moiety, which imparts distinct biological activities and synthetic versatility .
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-8-2-1-3-9-18)24-21-12-6-11-19(15-21)23(27)25-14-13-17-7-4-5-10-20(17)16-25/h1-12,15H,13-14,16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZUVSSZHIFTAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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